molecular formula C10H10N2O2 B11907061 7-Methoxy-8-methylquinazolin-4(1H)-one CAS No. 923275-06-3

7-Methoxy-8-methylquinazolin-4(1H)-one

Cat. No.: B11907061
CAS No.: 923275-06-3
M. Wt: 190.20 g/mol
InChI Key: PGRJUTLFMUYRKN-UHFFFAOYSA-N
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Description

7-Methoxy-8-methylquinazolin-4(3H)-one is a quinazoline derivative with the molecular formula C10H10N2O2. This compound is known for its high purity and significant potential in various research and development fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production methods for 7-Methoxy-8-methylquinazolin-4(3H)-one are not well-documented. The compound is generally produced in research laboratories for experimental purposes.

Chemical Reactions Analysis

Types of Reactions

7-Methoxy-8-methylquinazolin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different products.

    Reduction: Reduction reactions can modify the quinazoline ring structure.

    Substitution: Substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The specific conditions depend on the desired reaction and product.

Major Products Formed

Scientific Research Applications

7-Methoxy-8-methylquinazolin-4(3H)-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 7-Methoxy-8-methylquinazolin-4(3H)-one involves interactions with specific molecular targets and pathways

Biological Activity

7-Methoxy-8-methylquinazolin-4(1H)-one is a compound belonging to the quinazolinone class, known for its diverse biological activities, including anticancer, antimicrobial, and neuroprotective properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Synthesis and Structure

The synthesis of this compound typically involves the condensation of appropriate aniline derivatives and isocyanates. The structure can be characterized using techniques such as NMR and mass spectrometry, confirming the presence of the quinazolinone core.

Anticancer Activity

Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that it induces apoptosis in MCF-7 breast cancer cells through both intrinsic and extrinsic pathways. The mechanism involves the activation of caspases, leading to typical apoptotic features such as membrane blebbing and chromatin condensation .

Table 1: Cytotoxic Effects on Cancer Cell Lines

Cell LineIC50 (μg/mL)Mechanism of Action
MCF-73.27Apoptosis via caspase activation
MDA-MB-231>50No significant effect
WRL-68>50No significant effect
MCF-10A>50No significant effect

In addition to direct cytotoxicity, this compound has been shown to inhibit migration and invasion in gastric cancer cells by modulating epithelial-mesenchymal transition markers .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. It demonstrated effectiveness against Mycobacterium tuberculosis by targeting cytochrome bd oxidase, with an IC50 value indicating potent inhibition . This suggests potential applications in treating tuberculosis.

Case Studies

A notable study assessed the effects of various quinazolinone derivatives, including this compound, on tumor growth in vivo. The results indicated a significant reduction in tumor size when administered at specific dosages, highlighting its potential as an anticancer agent .

Another investigation into its neuroprotective effects revealed that the compound could reverse cognitive deficits in animal models induced by pharmacological agents, suggesting possible applications in treating neurodegenerative diseases .

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural features. Modifications at various positions on the quinazolinone ring have been studied to enhance potency and selectivity against specific targets. For example, derivatives with additional methoxy or methyl groups have shown improved antiproliferative activity against cancer cell lines .

Table 2: Structure-Activity Relationships

ModificationEffect on Activity
Additional methoxyIncreased cytotoxicity
Methyl substitutionEnhanced selectivity
Halogen substitutionVariable effects

Properties

CAS No.

923275-06-3

Molecular Formula

C10H10N2O2

Molecular Weight

190.20 g/mol

IUPAC Name

7-methoxy-8-methyl-3H-quinazolin-4-one

InChI

InChI=1S/C10H10N2O2/c1-6-8(14-2)4-3-7-9(6)11-5-12-10(7)13/h3-5H,1-2H3,(H,11,12,13)

InChI Key

PGRJUTLFMUYRKN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC2=C1N=CNC2=O)OC

Origin of Product

United States

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